molecular formula C7H9N3O2 B3053153 (3-Nitrobenzyl)hydrazine CAS No. 51421-22-8

(3-Nitrobenzyl)hydrazine

Cat. No.: B3053153
CAS No.: 51421-22-8
M. Wt: 167.17 g/mol
InChI Key: UVLKAHYGKLRXON-UHFFFAOYSA-N
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Description

(3-Nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H9N3O2 It is characterized by the presence of a nitro group (-NO2) attached to the benzyl ring and a hydrazine group (-NH-NH2) attached to the benzyl carbon

Mechanism of Action

Target of Action

(3-Nitrobenzyl)hydrazine is a chemical compound that primarily targets organic nitro compounds . It interacts with these compounds, leading to various transformations that are of great importance for the chemical industry .

Mode of Action

The mode of action of this compound involves reductive transformations of organic nitro compounds . Upon irradiation with light, compounds functionalized with o-nitrobenzyl alcohols are converted to aldehyde functionalities, which rapidly react with hydrazine functionalized compounds to form synthetic scaffolds . This interaction results in the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the reductive transformations of organic nitro compounds . The compound’s action leads to the formation of various products, such as amines, which are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. For instance, 3-nitrophenylhydrazine has been evaluated for its use in the analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry .

Result of Action

The result of the action of this compound is the formation of various products through the reductive transformation of organic nitro compounds . These products include amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, and cyclization products .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . For instance, the compound shows high activity in the hydrogenation of nitrobenzene in aqueous solutions of hydrazine hydrate at 70-90°C under the action of visible light . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Nitrobenzyl)hydrazine can be synthesized through the reaction of 3-nitrobenzyl chloride with hydrazine hydrate in the presence of a base such as potassium carbonate. The reaction is typically carried out in ethanol at a temperature of around 45°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen in the presence of a catalyst or hydrazine hydrate.

    Substitution: The nitro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or hydrazine hydrate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

    Oxidation: Azides and other nitrogen-containing compounds.

Scientific Research Applications

(3-Nitrobenzyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Benzylhydrazine: Lacks the nitro group, making it less reactive in certain substitution reactions.

    (4-Nitrobenzyl)hydrazine: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.

    Phenylhydrazine: Contains a phenyl group instead of a benzyl group, leading to different chemical properties and reactivity.

Uniqueness: (3-Nitrobenzyl)hydrazine is unique due to the presence of both the nitro and hydrazine groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-nitrophenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-9-5-6-2-1-3-7(4-6)10(11)12/h1-4,9H,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKAHYGKLRXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608265
Record name [(3-Nitrophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-22-8
Record name [(3-Nitrophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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